Cas no 2436275-67-9 (1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1))

1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)
- 2436275-67-9
- CS-M3639
- AKOS037651746
- 5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride
- E82961
- CS-17277
-
- インチ: 1S/C14H16ClN3O.ClH/c15-11-1-2-12-10(5-11)6-13(18-12)14(19)17-8-9-3-4-16-7-9;/h1-2,5-6,9,16,18H,3-4,7-8H2,(H,17,19);1H
- InChIKey: HVCPHRVWRWUPEW-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC2=CC(Cl)=CC=C2N1)(=O)NCC1CNCC1.Cl
計算された属性
- せいみつぶんしりょう: 313.0748676g/mol
- どういたいしつりょう: 313.0748676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.9Ų
1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024VF5-100mg |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 100mg |
$396.00 | 2023-12-18 | |
1PlusChem | 1P024VF5-1g |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 1g |
$1309.00 | 2023-12-18 | |
Aaron | AR024VNH-100mg |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 100mg |
$354.00 | 2025-02-13 | |
Aaron | AR024VNH-250mg |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 250mg |
$590.00 | 2025-02-13 | |
1PlusChem | 1P024VF5-250mg |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 250mg |
$665.00 | 2023-12-18 | |
Aaron | AR024VNH-1g |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 1g |
$1179.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061960-100mg |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 100mg |
¥3152.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061960-250mg |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 250mg |
¥6567.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061960-1g |
5-chloro-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamide hydrochloride |
2436275-67-9 | 98% | 1g |
¥13132.00 | 2024-08-09 |
1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)に関する追加情報
1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) (CAS No. 2436275-67-9)
1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) (CAS No. 2436275-67-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, including a chlorinated indole ring and a pyrrolidinylmethyl substituent. These structural elements contribute to its pharmacological properties, making it a promising candidate for various biomedical research and drug development initiatives.
The 5-chloro substitution on the indole ring and the N-(3-pyrrolidinylmethyl) group are critical for the compound's biological activity. The chloro substitution enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach target sites within cells. The pyrrolidinylmethyl group, on the other hand, introduces a flexible and polar moiety that can interact with specific protein binding sites, thereby modulating the activity of target proteins.
Recent studies have focused on the potential of 1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) as a modulator of various signaling pathways. One notable area of research involves its interaction with serotonin receptors. Serotonin is a key neurotransmitter involved in mood regulation, sleep, and other physiological processes. Compounds that can modulate serotonin receptor activity have significant potential in the treatment of psychiatric disorders such as depression and anxiety. Preliminary in vitro studies have shown that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT2A subtype, which is implicated in several neuropsychiatric conditions.
In addition to its potential as a serotonin receptor modulator, 1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) has been investigated for its anti-inflammatory properties. Chronic inflammation is a common underlying factor in many diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. These findings suggest that it may have therapeutic potential in managing inflammatory conditions.
The hydrochloride (1:1) salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability. The salt form enhances the compound's bioavailability and facilitates its formulation into various dosage forms, such as tablets and injectable solutions. This makes it suitable for both preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) in treating specific medical conditions. Early phase I trials have shown promising results in terms of tolerability and pharmacokinetic profile. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects before advancing to larger-scale phase II and III trials.
In conclusion, 1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) (CAS No. 2436275-67-9) represents a promising compound with diverse therapeutic potential. Its unique structural features and pharmacological properties make it an attractive candidate for further research and development in the fields of neuroscience and inflammation. As ongoing studies continue to elucidate its mechanisms of action and therapeutic benefits, this compound may play a significant role in advancing medical treatments for various diseases.
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